![molecular formula C17H11ClN2O4 B12893199 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one CAS No. 90510-51-3](/img/structure/B12893199.png)
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloroquinoline moiety linked to a nitrophenyl group through an ether bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloroquinoline and 2-nitrophenol as the primary starting materials.
Etherification: The 6-chloroquinoline is reacted with 2-nitrophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Acylation: The resulting intermediate is then subjected to acylation using ethanoyl chloride in the presence of a base like pyridine to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, suitable solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-aminophenyl}ethan-1-one.
Substitution: Various substituted quinoline derivatives.
Oxidation: 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethanoic acid.
科学研究应用
Medicinal Chemistry: It has shown promise as a lead compound for the development of new antimalarial and anticancer agents due to its quinoline core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one is primarily attributed to its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes such as topoisomerases and kinases, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline-2-carboxylic acid: Another quinoline derivative with applications in medicinal chemistry.
Nitroquinoline: A compound with a nitro group on the quinoline ring, used in various chemical syntheses.
Uniqueness
1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one stands out due to its unique combination of a chloroquinoline moiety and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
属性
CAS 编号 |
90510-51-3 |
|---|---|
分子式 |
C17H11ClN2O4 |
分子量 |
342.7 g/mol |
IUPAC 名称 |
1-[5-(6-chloroquinolin-2-yl)oxy-2-nitrophenyl]ethanone |
InChI |
InChI=1S/C17H11ClN2O4/c1-10(21)14-9-13(4-6-16(14)20(22)23)24-17-7-2-11-8-12(18)3-5-15(11)19-17/h2-9H,1H3 |
InChI 键 |
NIVSLFYZPFSDKD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1)OC2=NC3=C(C=C2)C=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)

![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)
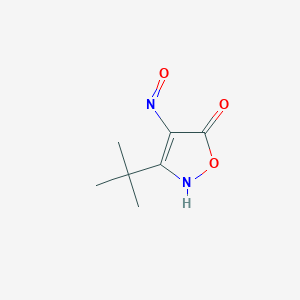


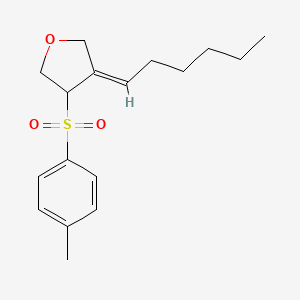
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
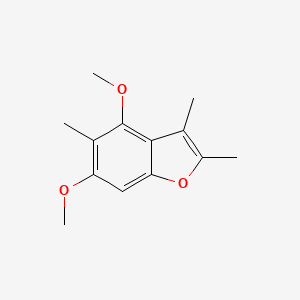

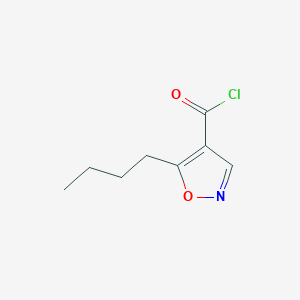
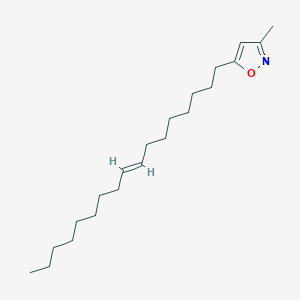
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)

